molecular formula C6H2Cl4S B12681505 Benzenethiol, 2,3,4,6-tetrachloro- CAS No. 4877-74-1

Benzenethiol, 2,3,4,6-tetrachloro-

Cat. No.: B12681505
CAS No.: 4877-74-1
M. Wt: 248.0 g/mol
InChI Key: DKRBSULGQNLLNQ-UHFFFAOYSA-N
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Description

Benzenethiol, 2,3,4,6-tetrachloro- is a chlorinated aromatic thiol compound It is characterized by the presence of four chlorine atoms attached to the benzene ring and a thiol group (-SH) at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenethiol, 2,3,4,6-tetrachloro- typically involves the chlorination of benzenethiol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of benzenethiol, 2,3,4,6-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,3,4,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenethiol, 2,3,4,6-tetrachloro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenethiol, 2,3,4,6-tetrachloro- involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

4877-74-1

Molecular Formula

C6H2Cl4S

Molecular Weight

248.0 g/mol

IUPAC Name

2,3,4,6-tetrachlorobenzenethiol

InChI

InChI=1S/C6H2Cl4S/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

DKRBSULGQNLLNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)S)Cl

Origin of Product

United States

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